![molecular formula C20H21NO4S B2731054 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid CAS No. 2352028-30-7](/img/structure/B2731054.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid
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Overview
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a carbonyl group attached via a methoxy bridge, and an amino acid moiety . It’s important to note that the exact properties and characteristics of this compound may vary significantly from those of its parent compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the fluorene moiety and the amino acid group . The exact structure would depend on the specific configuration of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorene and amino acid moieties . These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorene and amino acid moieties . For example, it might have a relatively high molecular weight .Scientific Research Applications
Protection of Hydroxy-Groups
The Fmoc group, derived from the compound , is notably used for the protection of hydroxy-groups in synthesis processes. This allows for the selective deprotection and modification of molecules without affecting other sensitive functional groups, demonstrating its utility in the synthesis of oligonucleotides and complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis
Fmoc amino acids, including derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid, are foundational in solid-phase peptide synthesis (SPPS). The Fmoc strategy offers a versatile and efficient approach to peptide construction, enabling the synthesis of biologically active peptides and small proteins under a variety of conditions. This methodology has significantly advanced the field of bioorganic chemistry, providing a robust tool for the synthesis of therapeutic peptides and the study of protein-protein interactions (Fields & Noble, 2009).
Synthesis of N-Substituted Hydroxamic Acids
The Fmoc group is instrumental in the synthesis of N-substituted hydroxamic acids, serving as a protective group that can be selectively removed to reveal reactive sites. This capability is crucial for the development of a range of biochemical tools and drug candidates, highlighting the compound's role in medicinal chemistry and drug design processes (Mellor & Chan, 1997).
Development of Bio-inspired Materials
Fmoc-modified amino acids and peptides, including those derived from 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid, are explored for their self-assembly properties. These materials have potential applications in cell cultivation, bio-templating, drug delivery, and the development of therapeutic and antibiotic materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, offering a novel approach to the fabrication of functional materials (Tao et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-12(26-2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURVSROGASYTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid |
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